Imlunestrant

Breast Cancer ESR1 Mutation SERD Therapy

Imlunestrant (LY3484356, INN: imlunestrant) is a next-generation, orally bioavailable, brain-penetrant selective estrogen receptor degrader (SERD) and pure estrogen receptor alpha (ERα) antagonist. It is indicated for adults with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-), ESR1-mutated advanced or metastatic breast cancer whose disease progressed after at least one line of endocrine therapy.

Molecular Formula C29H24F4N2O3
Molecular Weight 524.5 g/mol
CAS No. 2408840-26-4
Cat. No. B12423040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImlunestrant
CAS2408840-26-4
Molecular FormulaC29H24F4N2O3
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESC1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF
InChIInChI=1S/C29H24F4N2O3/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2/t28-/m1/s1
InChIKeyUVBQMXOKKDCBJN-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imlunestrant (CAS 2408840-26-4) Compound Overview: Oral Selective Estrogen Receptor Degrader for Research and Procurement


Imlunestrant (LY3484356, INN: imlunestrant) is a next-generation, orally bioavailable, brain-penetrant selective estrogen receptor degrader (SERD) and pure estrogen receptor alpha (ERα) antagonist [1]. It is indicated for adults with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-), ESR1-mutated advanced or metastatic breast cancer whose disease progressed after at least one line of endocrine therapy [2]. The compound functions by binding to ERα and inducing a conformational change that promotes receptor degradation via the ubiquitin-proteasome pathway, resulting in sustained inhibition of ER-dependent gene transcription and cell proliferation [3].

Why Fulvestrant, Elacestrant, and Other SERDs Cannot Substitute for Imlunestrant in Scientific Applications


Substitution of Imlunestrant with other SERDs such as fulvestrant, elacestrant, or camizestrant is scientifically invalid due to three distinct and quantifiable differences. First, Imlunestrant demonstrates brain penetrance, a property not shared by fulvestrant and not established for other oral SERDs in clinical models [1]. Second, Imlunestrant maintains equipotent degradation of both wild-type ERα and the Y537S mutant ERα protein (Ki = 0.64 nM for WT, Ki = 2.8 nM for Y537S), whereas fulvestrant exhibits reduced binding affinity to certain ESR1 mutations, including F404L, which confers resistance through loss of a pi-stacking bond [2]. Third, Imlunestrant is administered as a once-daily oral tablet, eliminating the need for intramuscular injection required for fulvestrant, a key differentiation in both preclinical and clinical workflows [3].

Imlunestrant Quantitative Differentiation Evidence: Head-to-Head Clinical and Preclinical Comparator Data


Phase 3 EMBER-3 Trial: Imlunestrant vs. Fulvestrant/Exemestane in ESR1-Mutant Advanced Breast Cancer

In the Phase 3 EMBER-3 trial, Imlunestrant monotherapy demonstrated a statistically significant 38% reduction in the risk of progression or death compared to standard-of-care endocrine therapy (physician's choice of fulvestrant or exemestane) in patients with ESR1-mutant metastatic breast cancer [1]. The hazard ratio was 0.62 (95% CI: 0.46–0.82; P < 0.001), translating to a median progression-free survival of 5.5 months for Imlunestrant versus 3.8 months for standard-of-care [2][3].

Breast Cancer ESR1 Mutation SERD Therapy Progression-Free Survival Endocrine Resistance

Imlunestrant ERα Binding Affinity: Wild-Type vs. Y537S Mutant Comparison

Imlunestrant demonstrates high-affinity binding to both wild-type ERα and the clinically relevant Y537S mutant ERα protein, with Ki values of 0.64 nM and 2.8 nM respectively [1]. The compound retains potent binding within approximately 4.4-fold of wild-type affinity even against the Y537S activating mutation, which is a major driver of acquired endocrine resistance [2]. In cellular degradation assays, Imlunestrant degrades wild-type ERα with an IC50 of ~3.0 nM and Y537N mutant ERα with an IC50 of ~9.6 nM .

Estrogen Receptor Alpha ESR1 Mutation Binding Affinity Ki Value SERD Pharmacology

Imlunestrant Oral Pharmacokinetics: Absolute Bioavailability and Half-Life Quantification

Imlunestrant demonstrates an absolute oral bioavailability of 10% (coefficient of variation 32%) following a single 400 mg oral dose [1]. The compound exhibits an elimination half-life of 30 hours with an estimated apparent clearance of 166 L/h (51% CV), supporting once-daily dosing [2]. Steady-state is achieved in approximately 6 days with 2.3-fold accumulation based on AUC [3]. Median time to maximum plasma concentration (Tmax) is 4 hours (range 2–8 hours) [4].

Pharmacokinetics Oral Bioavailability Half-Life Tmax Drug Absorption

Imlunestrant Food-Effect and Drug-Drug Interaction PK Quantification

In a Phase 1 crossover study, co-administration of Imlunestrant with a low-fat meal increased AUC(0-∞) by 2.04-fold (90% CI: 1.41–2.94) and increased Cmax by 3.55-fold (90% CI: 2.83–4.45) compared to fasted administration [1]. In contrast, co-administration with the proton pump inhibitor omeprazole resulted in no statistically significant change in Imlunestrant pharmacokinetic parameters [2].

Drug-Food Interaction Drug-Drug Interaction PPI Interaction Pharmacokinetics Bioavailability Enhancement

Imlunestrant Procurement Applications: Validated Research and Preclinical Use Cases Based on Quantitative Evidence


ESR1-Mutant Endocrine-Resistant Breast Cancer Models: Preclinical Efficacy Studies

Procure Imlunestrant for xenograft and patient-derived xenograft (PDX) models of ESR1-mutant breast cancer, including Y537S, Y537N, and E380Q mutations. Evidence from EMBER-3 demonstrates a 38% reduction in risk of progression or death versus standard-of-care endocrine therapy in ESR1-mutant populations (HR 0.62, P<0.001; median PFS 5.5 vs. 3.8 months) [1]. Preclinically, Imlunestrant degrades wild-type and mutant ERα with IC50 values of ~3.0 nM and ~9.6 nM respectively, and demonstrates robust single-agent activity in ESR1 mutant PDX models .

Combination Therapy Research with CDK4/6 Inhibitors (Abemaciclib)

Utilize Imlunestrant in combination with abemaciclib for enhanced antitumor efficacy. EMBER-3 trial data demonstrate that Imlunestrant plus abemaciclib significantly improved PFS versus Imlunestrant monotherapy in all patients regardless of ESR1 or PI3K pathway mutation status, with HR 0.57 (95% CI: 0.44–0.73; P<0.001) and median PFS of 9.4 months versus 5.5 months [1]. Preclinical combination studies confirm enhanced efficacy with abemaciclib and other agents including alpelisib and everolimus .

Brain Metastasis Research and CNS Penetration Studies

Apply Imlunestrant in research models of breast cancer brain metastases due to its demonstrated brain-penetrant properties [1]. Unlike fulvestrant and other injectable SERDs that exhibit limited CNS distribution, Imlunestrant is explicitly characterized as a brain-penetrant oral SERD with pure antagonistic properties, enabling investigation of ER inhibition in central nervous system metastatic niches where current therapies have limited access .

Oral SERD Pharmacokinetic and DDI Modeling Studies

Employ Imlunestrant as a reference oral SERD for pharmacokinetic studies given its well-characterized absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative data include absolute oral bioavailability of 10%, 30-hour half-life, CYP3A4/UGT1A1-mediated metabolism, and established food-effect ratios (2-fold AUC increase, 3.6-fold Cmax increase with low-fat meals) [1]. The demonstrated lack of clinically significant drug-drug interaction with omeprazole supports use in polypharmacy models .

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